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molecular formula C10H7BrN2 B169519 6-Bromo-2,3'-bipyridine CAS No. 106047-28-3

6-Bromo-2,3'-bipyridine

Cat. No. B169519
M. Wt: 235.08 g/mol
InChI Key: LKCXTRCHSSUWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07030128B2

Procedure details

3-Tributylstannylpyridine (3.3 g, 9.0 mmol) was added to a degassed solution of 2,6-dibromopyridine (2.0 g, 8.3 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.48 g, 5 mol %) in dry tetrahydrofuran (30 ml), stirred under an atmosphere of nitrogen and heated to reflux for 48 h. After cooling to ambient temperature, solvent was removed in vacuo, the residue dissolved in dichloromethane and purified by chromatography on silica gel eluting with dichloromethane on a gradient of methanol (0-4%). Trituration with isohexane gave 6-bromo-2,3′-bipyridine (0.4 g) as a solid: δH (400 MHz, CDCl3) 7.42 (1H, dd, J 8 and 8), 7.49 (1H, d, J 7), 7.65 (1H, dd, J 7 and 7), 7.73 (1H, d, J 7), 8.35 (1H, m), 8.68 (1H, m), 9.16 (1H, s); m/z (ES+) 235/236 (M++H).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.48 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([Sn](CCCC)(CCCC)[C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)CCC.[Br:20][C:21]1[CH:26]=[CH:25][CH:24]=[C:23](Br)[N:22]=1>O1CCCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:9][CH2:10][CH2:11][CH:6]([CH3:7])[CH3:21].[Br:20][C:21]1[N:22]=[C:23]([C:6]2[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=2)[CH:24]=[CH:25][CH:26]=1 |^1:36,38,57,76|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C(CCC)[Sn](C=1C=NC=CC1)(CCCC)CCCC
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.48 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel eluting with dichloromethane on a gradient of methanol (0-4%)

Outcomes

Product
Name
Type
product
Smiles
CCCC(C)C
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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